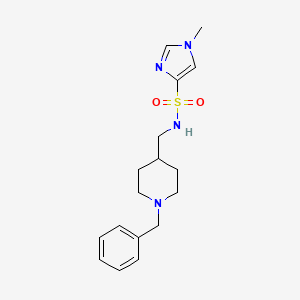

N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

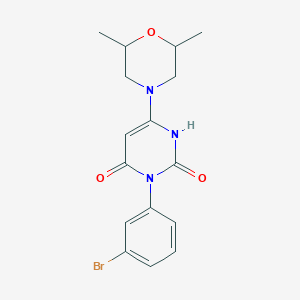

“N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound. It contains a benzylpiperidine moiety, which is often found in pharmaceuticals . The imidazole ring is a common component in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction, as was done for a related compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Piperidine derivatives, which this compound is a type of, are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined using various analytical techniques. For a related compound, the crystal structure was determined using X-ray diffraction .Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

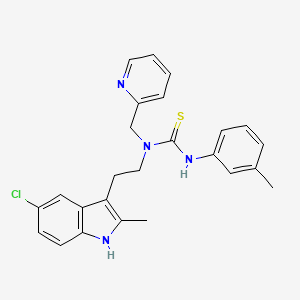

N-substituted imidazolylbenzamides or benzene-sulfonamides, related to N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide, have shown potential in cardiac electrophysiological activity. Compounds in this class displayed potency comparable to sematilide, a selective class III agent undergoing clinical trials, indicating the 1H-imidazol-1-yl moiety's effectiveness in producing class III electrophysiological activity (Morgan et al., 1990).

Synthesis Methods

A one-pot synthesis method involving N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, structurally related to the compound , has been developed using zinc chloride as a catalyst. This method is noted for its simplicity and cost-effectiveness, yielding the desired products under optimized conditions (Yu et al., 2014).

Superoxide Dismutase Mimetic Activity

Complexes involving imidazole and N-methylimidazole derivatives, similar in structure to this compound, have been explored for their superoxide dismutase mimetic activity. These complexes have exhibited high activity, pointing to potential applications in oxidative stress-related conditions (Casanova et al., 1996).

Enzyme Inhibitory Potential

Research into sulfonamides with benzodioxane and acetamide moieties, related to the compound , has revealed substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests potential applications in treating diseases involving these enzymes (Abbasi et al., 2019).

Antimicrobial and Antiprotozoal Activity

A series of N-ethyl-N-methylbenzenesulfonamide derivatives, structurally related, have shown effective antimicrobial and antiproliferative properties. These findings indicate potential applications in combating microbial infections and proliferative disorders (Abd El-Gilil, 2019).

Antioxidant and Anti-Inflammatory Properties

Investigations into sulfonamide-based Schiff base ligands and their metal complexes have revealed significant bioactivity, indicating potential applications as drugs with antioxidant and anti-inflammatory properties (Hassan et al., 2021).

Mecanismo De Acción

Target of Action

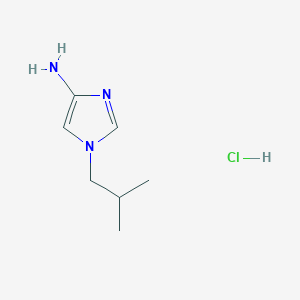

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in muscle movement and cognitive functions.

Pharmacokinetics

The compound’s bioavailability, metabolism, and excretion would need to be studied further for a comprehensive understanding .

Propiedades

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-20-13-17(18-14-20)24(22,23)19-11-15-7-9-21(10-8-15)12-16-5-3-2-4-6-16/h2-6,13-15,19H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIDHLGOBCNWGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine](/img/no-structure.png)

![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2985793.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol](/img/structure/B2985795.png)

![tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B2985804.png)

![(4As,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2985807.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2985812.png)

![N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2985813.png)